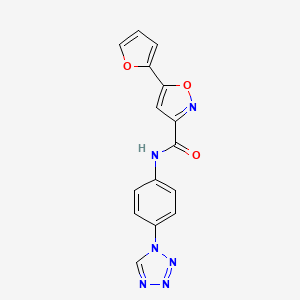

N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O3/c22-15(12-8-14(24-18-12)13-2-1-7-23-13)17-10-3-5-11(6-4-10)21-9-16-19-20-21/h1-9H,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBWNPEEBDBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and furan derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 1: 5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide

- Structure : Shares the isoxazole-3-carboxamide scaffold but substitutes the 5-position with a 3-hydroxyphenyl group and the phenyl ring with trimethoxy groups.

- Activity : Demonstrated mPTP inhibition in isolated mouse liver mitochondria, comparable to the target compound’s inferred mechanism .

- Key Differences :

- The hydroxyl and methoxy groups may increase polarity but reduce metabolic stability compared to the tetrazole group in the target compound.

- The absence of a furan moiety limits π-π stacking interactions compared to the target compound’s electron-rich furan.

Compound 4: 3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide

- Structure : A benzamide derivative with a piperidinylmethyl substituent.

- Activity : Induced concentration-dependent calcium retention capacity (CRC) in HeLa cells via mPTP inhibition .

- The piperidinylmethyl group introduces basicity, enhancing membrane permeability but increasing susceptibility to cytochrome P450 metabolism compared to the target’s tetrazole.

Functional Analogues in Heterocyclic Design

MS41N: ENL Degrader with Isoxazole Carboxamide

- Structure : A complex molecule featuring an isoxazole-3-carboxamide group linked to a thiazole and hydrophobic chains.

- Activity : Acts as a potent ENL degrader, highlighting the versatility of isoxazole carboxamides in diverse therapeutic targets .

- Key Differences :

- The dimethylcarbamoyl and long alkyl chains in MS41N enhance protein degradation via proteasome recruitment, a mechanism distinct from the target compound’s putative mPTP modulation.

- The target compound’s furan and tetrazole groups prioritize solubility and metabolic stability over proteolytic targeting.

Substituent Effects on Bioactivity

Table 1: Comparative Analysis of Key Substituents

Key Observations:

Isoxazole vs.

Tetrazole as a Bioisostere : The tetrazole group in the target compound may mimic carboxylic acid functionality while offering superior metabolic stability compared to hydroxyl or methoxy groups in analogues .

Furan’s Electronic Effects : The electron-rich furan at the 5-position could enhance π-π interactions in hydrophobic binding pockets, unlike the polar hydroxyphenyl group in Compound 1.

Research Findings and Implications

- mPTP Inhibition : Compounds with isoxazole-3-carboxamide scaffolds (e.g., Compound 1, Target Compound) show consistent mPTP modulation, suggesting this core is critical for mitochondrial targeting .

- Metabolic Stability : The tetrazole group in the target compound likely reduces oxidative metabolism compared to the piperidinylmethyl group in Compound 4, which may undergo N-dealkylation .

- Solubility : The polar tetrazole and furan substituents in the target compound may improve aqueous solubility over trimethoxyphenyl or benzyloxy groups in analogues.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. These may include:

- Formation of the Tetrazole Ring : This is usually achieved through the reaction of nitriles with azides under acidic conditions.

- Synthesis of the Furan Moiety : The furan ring can be synthesized via cyclization of 1,4-dicarbonyl compounds.

- Coupling Reaction : The final compound is formed by coupling the furan and tetrazole rings using a prop-2-enamide linker, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Biological Activity

This compound exhibits a variety of biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

Research indicates that similar compounds within the tetrazole family exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown potent cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of specific functional groups can enhance activity .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds with a tetrazole moiety have been linked to inhibition of key enzymes involved in cancer progression.

- Receptor Interaction : The compound may interact with specific receptors, leading to apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Cytotoxicity Studies : A compound similar to this compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, demonstrating significant potency .

- In Vivo Models : In animal models, compounds featuring similar structural motifs have shown promising results in reducing tumor size and improving survival rates when administered in therapeutic doses.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.